molecular formula C22H39N B6355271 N-Hexadecyl-aniline CAS No. 4439-42-3

N-Hexadecyl-aniline

Cat. No. B6355271
CAS RN: 4439-42-3
M. Wt: 317.6 g/mol
InChI Key: IXEGRINNWXKNJO-UHFFFAOYSA-N
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Description

N-Hexadecyl-aniline (NHA) is an aromatic amine compound with a hexadecyl side chain. It is a colorless liquid with a faint odor and is soluble in organic solvents. NHA has a wide range of applications in the chemical, pharmaceutical and cosmetic industries. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, fragrances, and surfactants. NHA is also used as a surfactant in the production of cosmetics and detergents.

Scientific Research Applications

Surfactant Control in Bromination Reactions

N-Hexadecyl-aniline is involved in the bromination of anilines, particularly in the surfactant control of the ortho/para ratio during bromination. This process, which uses surfactants like 1-hexadecylpyridinium tribromide, highlights the role of N-Hexadecyl-aniline in influencing the regioselectivity of brominated products in aqueous suspension at various temperatures (Cerichelli et al., 2006).

Synthesis of Organocyclotriphosphazene Derivatives

In the synthesis of unique organocyclotriphosphazene derivatives incorporating Schiff base groups, N-Hexadecyl-aniline derivatives play a critical role. These derivatives exhibit luminescence properties and large Stoke's shifts, indicating the potential application of N-Hexadecyl-aniline in the field of photophysics and material science (Aslan et al., 2017).

Phase Transition Studies in Mesomorphic Compounds

N-Hexadecyl-aniline is used in the synthesis and characterization of mesomorphic Schiff base compounds. These compounds exhibit liquid crystalline phases and are studied for their phase transition temperatures, showcasing the utility of N-Hexadecyl-aniline in materials science and liquid crystal technology (Rao et al., 2011).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, N-Hexadecyl-aniline derivatives are important for synthesizing anilines and their derivatives. These reactions are crucial in the production of heterocycles, natural products, and organic materials, demonstrating the broad chemical application of N-Hexadecyl-aniline in synthesis and material development (Ruiz-Castillo & Buchwald, 2016).

Electrochemical Polymerization and Sensing Applications

N-Hexadecyl-aniline derivatives are used in the electrochemical polymerization processes, yielding polymers with unique optical, electrical, and redox properties. These materials have potential applications in sensing and electronic devices (Kitani et al., 2003).

properties

IUPAC Name

N-hexadecylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGRINNWXKNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexadecylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SG Bhat, M Srinivasulu, SR Girish… - … Crystals and Liquid …, 2012 - Taylor & Francis
… To 1.015 g (2.5 mmol) of (4-pyridyl)-benzylidene-4′-n-hexadecyl aniline (in anhydrous THF solution), an equivalent amount of (2.5 mmol) noBAs (where n = 3–9 and 12) is added (in …
DM Latha, V Pisipati, MRN Rao, PVD Prasad - Physica B: Condensed …, 2011 - Elsevier
… O5), N-(p-n-pentyl benzylidene)-p-n-hexadecyl aniline (5.16), N-(p-n-pentyloxy benzylidene)-p-n-hexadecyl aniline (5O.16), N-(p-n-pentyl benzylidene)-p-n-hexadecyloxy aniline …
YC Chao, CW Yeh - Dyes and pigments, 1993 - Elsevier
The synthesis of a series of acid dyes obtained by diazotization of p-alkylanilines and coupling with 1-(and 2-) naphthol sulphonic acid derivatives is described. The effects of the alkyl …
YC Chao, MJ Chang, CH Chang - Dyes and pigments, 1998 - Elsevier
The synthesis of a series of acid dyes obtained by diazotization of p-alkylanilines and coupling with perfluorobutamido-1-naphthol sulphonic acid derivatives is described. The effects of …
T Caronna, M Forte, M Catellani - Synthetic metals, 1997 - Elsevier
… ) (P3BT), prepared via oxidation with FeC13 [4], were studied in terms of photo oxidative stability, with and without the stabilisation additives such as N-methyl,N-hexadecyl-aniline (MEA…
L Boubekeur-Lecaque, BJ Coe, JA Harris… - Inorganic …, 2011 - ACS Publications
Nine nonlinear optical (NLO) chromophores with pyridinium electron acceptors have been synthesized by complexing new proligands with {Ru II (NH 3 ) 5 } 2+ electron-donor centers. …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
M Nakpathom - 2002 - search.proquest.com
This dissertation is concerned with the design and synthesis of novel azo disperse dyes capable of imparting water repellency as well as color to textile fibers. In this study, 20 azo …

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